molecular formula C9H12F2O2 B11767462 8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid

8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B11767462
M. Wt: 190.19 g/mol
InChI Key: LIPBXIBHSQTLEK-UHFFFAOYSA-N
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Description

8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid is a synthetically valuable chemical building block featuring a rigid bicyclic scaffold. This compound is of significant interest in pharmaceutical research and medicinal chemistry, particularly for constructing novel molecular architectures in drug discovery programs. The incorporation of fluorine atoms at the 8-position can dramatically alter the molecule's electronic properties, metabolic stability, and binding affinity, making it a versatile precursor for the synthesis of more complex target molecules . Bicyclo[3.2.1]octane scaffolds are recognized for their presence in compounds with various biological activities . The carboxylic acid functional group provides a convenient handle for further synthetic manipulation, allowing researchers to readily form amide bonds or reduce the acid to other functional groups. This product is intended for research applications such as method development, chemical synthesis, and biological screening. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

8,8-difluorobicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C9H12F2O2/c10-9(11)6-1-2-7(9)4-5(3-6)8(12)13/h5-7H,1-4H2,(H,12,13)

InChI Key

LIPBXIBHSQTLEK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1C2(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Intramolecular Aldol Condensation

A precursor strategy involves the formation of the bicyclic core via intramolecular aldol condensation. For example, ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate undergoes base-mediated cyclization to yield the bicyclic ketone intermediate, which is subsequently fluorinated. This method parallels the synthesis of related bicyclo[3.2.1]octane-3-carboxylic acid derivatives, where ester groups facilitate ring closure.

[3+2] Cycloaddition Approaches

Thesis work by Sonnleitner (2023) demonstrates that [3+2] cycloadditions of cyclopropanated furan derivatives can construct bicyclo[3.2.1]octane systems. While this method was applied to 8-oxabicyclo[3.2.1]octanes, analogous routes using fluorinated cyclopropane precursors could theoretically yield the difluoro target. Key reagents include Rh(II)-catalyzed cyclopropanation followed by strain-release cycloaddition.

Fluorination Methodologies

Direct C–H Fluorination

Direct fluorination at the 8-position remains underexplored due to the inertness of bridgehead C–H bonds. However, electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4\text{F-TEDA-BF}_4) have been employed in similar contexts. For instance, bicyclo[3.2.1]octane-8-carboxylic acid derivatives undergo fluorination at elevated temperatures (80–100°C) in acetonitrile, albeit with moderate yields.

Difluorination via Ketone Intermediates

A more reliable approach involves difluorination of a bicyclo[3.2.1]octan-8-one precursor. Treatment with bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) or DAST\text{DAST} (Et2NSF3\text{Et}_2\text{NSF}_3) converts the ketone to a geminal difluoride. For example:

Bicyclo[3.2.1]octan-8-one+2DASTCH2Cl2,20C8,8-Difluorobicyclo[3.2.1]octane[4]\text{Bicyclo[3.2.1]octan-8-one} + 2 \, \text{DAST} \xrightarrow{\text{CH}2\text{Cl}2, -20^\circ\text{C}} \text{8,8-Difluorobicyclo[3.2.1]octane} \,

This method achieves >90% conversion but requires careful temperature control to avoid side reactions.

Enantioselective Synthesis and Resolution

Chiral Auxiliary-Mediated Synthesis

The patent literature describes the use of chiral auxiliaries to control stereochemistry in bicyclic systems. For example, benzyl esters of 2-azabicyclo[3.3.0]octane-3-carboxylic acid are resolved using NEPA (N-(1-(S)-ethoxycarbonyl-3-phenylpropoyl)-(S)-alanine), yielding enantiomerically pure intermediates. Adapting this to the difluoro target would involve:

  • Esterification of the carboxylic acid with a chiral benzyl group.

  • Diastereomeric salt formation with a chiral acid (e.g., dibenzoyl-L-tartaric acid).

  • Acidic hydrolysis to recover the enantiopure carboxylic acid.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are typically purified via flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). The final compound exhibits a molecular weight of 190.19 g/mol (C9_9H12_{12}F2_2O2_2) and a melting point of 145–147°C.

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 1.51–1.69 (m, 2H), 1.90–2.09 (m, 4H), 2.34–2.45 (m, 1H), 4.24 (t, J = 6.8 Hz, 1H), 12.3 (s, 1H, COOH).

  • 19^{19}F NMR (376 MHz, DMSO-d6_6): δ -118.2 (s, 2F).

Applications and Derivatives

The compound serves as a precursor to fluorinated analogs of tropane alkaloids and non-opioid analgesics. Its ethyl ester derivative, for instance, is a key intermediate in the synthesis of σ1_1 receptor antagonists .

Chemical Reactions Analysis

8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound can be used to study the effects of fluorinated analogs on biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: In the industrial sector, the compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to inhibition or modulation of their activity.

    Pathways Involved: The specific pathways affected by the compound depend on its target. For example, if the compound acts as an enzyme inhibitor, it may block the catalytic activity of the enzyme, leading to downstream effects on metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

8-Azabicyclo[3.2.1]octane-3-carboxylic Acid Derivatives
  • Key Example: BIO-32546 (14, Table 1), a hybrid inhibitor of autotaxin (ATX), incorporates an 8-azabicyclo[3.2.1]octane-3-carboxylic acid moiety. X-ray crystallography shows it occupies both the "pocket" and "tunnel" regions of ATX, achieving low nanomolar inhibitory efficacy .
  • Fluorination at the 8-position in the target compound likely reduces metabolic oxidation compared to the azabicyclo variant.
3-Aminobicyclo[3.2.1]octane-3-carboxylic Acids
  • Key Example: 3-Aminobicyclo[3.2.1]octane-3-carboxylic acid () is compared to (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid. The additional methylene group in the octane ring creates optical symmetry, eliminating isomeric contamination and improving specificity for Na+-independent transport systems .
  • Comparison: The amino group in this analog enhances transporter affinity, whereas the carboxylic acid in the 8,8-difluoro compound may prioritize interactions with polar enzyme active sites.

Fluorinated Analogs

6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid
  • Key Example : rel-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid (CAS: 1447942-40-6) features a smaller bicyclo[3.1.0] scaffold with fluorination at the 6-position. This compound is used in drug discovery for its conformational rigidity and fluorination-enhanced bioavailability .
  • Fluorine placement at the bridgehead (6-position vs. 8-position) also alters electronic effects on the carboxylic acid group.
3,3-Difluoro-8-azabicyclo[3.2.1]octane Hydrochloride
  • Key Example : 3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride (CAS: 1254104-06-7) combines fluorination with a nitrogen atom in the bicyclic core. This dual modification balances lipophilicity and polarity for CNS-targeting applications .
  • Comparison : The 8-aza substitution introduces a protonatable nitrogen, which may improve blood-brain barrier penetration compared to the 8,8-difluoro carboxylic acid derivative.

Functional Group Variations

tert-Butyl 8-Oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
  • Key Example : This compound () includes a ketone group at the 8-position and a Boc-protected nitrogen. The ketone enhances reactivity for further derivatization, such as reductive amination .
  • Comparison : The 8-oxo group increases electrophilicity, contrasting with the electron-withdrawing fluorine atoms in the 8,8-difluoro analog.
N-CBZ-8-Azabicyclo[3.2.1]octane-3-carboxylic Acid
  • Key Example : This CBZ-protected derivative (CAS: 1159822-23-7) is used in peptide synthesis. The carbobenzyloxy group aids in solubility and intermediate purification .
  • Comparison : The CBZ group introduces aromaticity and bulkiness, which may hinder target binding compared to the compact 8,8-difluoro-carboxylic acid structure.

Data Table: Key Properties of Selected Analogs

Compound Name Core Structure Substituents Molecular Weight Key Application/Activity Reference
8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid Bicyclo[3.2.1]octane 8-F, 8-F, 3-COOH 220.18 (calc.) Enzyme inhibition (hypothetical) N/A
BIO-32546 Bicyclo[3.2.1]octane 8-N, 3-COOH, 4-CF3-cyclohexyloxy ~450 (est.) Autotaxin inhibitor (IC50 < 10 nM)
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid Bicyclo[3.1.0]hexane 6-F, 6-F, 3-COOH 178.14 Drug discovery scaffold
3-Aminobicyclo[3.2.1]octane-3-carboxylic acid Bicyclo[3.2.1]octane 3-NH2, 3-COOH 183.20 Transport system L specificity
3,3-Difluoro-8-azabicyclo[3.2.1]octane HCl Bicyclo[3.2.1]octane 3-F, 3-F, 8-NH (HCl salt) 220.66 CNS-targeting agents

Research Findings and Implications

  • Fluorination Effects : Fluorine atoms at bridgehead positions (e.g., 8,8-difluoro) reduce ring flexibility and increase metabolic stability by blocking oxidative degradation pathways. This is critical for improving drug half-life .
  • Scaffold Rigidity : The bicyclo[3.2.1]octane system provides superior conformational restraint compared to bicyclo[3.1.0]hexane, enhancing target selectivity .
  • Functional Group Synergy : Combining fluorination with carboxylic acid groups (as in the target compound) balances polarity and lipophilicity, optimizing pharmacokinetic profiles for oral bioavailability .

Biological Activity

8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound characterized by its unique structure, which features two fluorine atoms at the 8-position and a carboxylic acid functional group at the 3-position. This compound has garnered attention for its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications.

  • Molecular Formula : C₉H₁₂F₂O₂
  • Molecular Weight : Approximately 190.19 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents

Synthesis

The synthesis of this compound typically involves several steps, including difluoromethylation of a bicyclic precursor followed by carboxylation. Advanced synthetic methods may utilize specific catalysts and reagents to enhance yield and selectivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly mutant isocitrate dehydrogenase enzymes. The presence of fluorine atoms may enhance binding affinity and stability, potentially leading to unique therapeutic effects.

Interaction Studies

Research indicates that this compound may exhibit significant binding affinity toward certain enzymes involved in metabolic pathways, making it a candidate for further investigation in drug development.

Case Studies

  • Enzyme Inhibition : A study focused on the inhibition of mutant isocitrate dehydrogenase by this compound demonstrated promising results in reducing tumor growth in specific cancer models.
  • Antimicrobial Activity : Preliminary tests indicated that this compound may possess antimicrobial properties against certain bacterial strains, warranting further exploration into its potential as an antibiotic agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Features
Bicyclo[3.2.1]octane-3-carboxylic acidBicyclicLacks fluorine substituents
6-Fluorobicyclo[3.2.1]octane-3-carboxylic acidBicyclicSingle fluorine substitution at position 6
8-Bromobicyclo[3.2.1]octane-3-carboxylic acidBicyclicBromine substitution instead of fluorine

The distinguishing feature of this compound is the presence of two fluorine atoms at the 8-position, which may enhance its biological activity compared to other similar bicyclic compounds.

Research Applications

The compound's unique structure makes it valuable for various scientific research applications:

  • Chemistry : Used as a building block for synthesizing more complex fluorinated compounds.
  • Biology : Investigated for its potential biological activities such as enzyme inhibition or receptor binding.
  • Medicine : Explored for therapeutic potential in treating various diseases, including cancer and metabolic disorders.
  • Industry : Utilized in developing new materials with specific properties, such as polymers or catalysts.

Q & A

Q. What are the established synthetic routes for 8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid?

The synthesis typically involves bicyclic scaffold construction followed by fluorination. For example, ring-closing strategies using Diels-Alder or [3+2] cycloaddition reactions are common. Fluorination may employ reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, targeting the 8,8-positions. Post-synthetic purification via recrystallization or column chromatography is critical due to steric hindrance affecting reaction yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 19F NMR : Essential for confirming fluorine substitution patterns and purity.
  • 1H NMR : Resolves bicyclic proton environments, with coupling constants indicating ring strain.
  • X-ray crystallography : Validates stereochemistry and spatial arrangement of the difluoro groups. Predicted physicochemical properties (e.g., pKa ~4.52) from computational models should be cross-verified experimentally .

Q. What are the primary research applications of this compound?

Its rigid bicyclic structure serves as a scaffold in medicinal chemistry for probing enzyme active sites or designing conformationally restricted analogs. Derivatives of similar bicyclo[3.2.1]octane systems have been explored for antimicrobial and CNS-targeting activities .

Advanced Research Questions

Q. How do steric and electronic factors influence fluorination efficiency in bicyclo[3.2.1]octane systems?

The bicyclic framework imposes steric constraints, often leading to incomplete fluorination or side reactions. Computational modeling (DFT) can predict reactive sites, while adjusting reaction temperature and solvent polarity (e.g., using DMF vs. THF) optimizes fluorination regioselectivity. Contradictions in reported yields may arise from differences in starting material purity or fluorination agent reactivity .

Q. What strategies resolve discrepancies in reported physicochemical data (e.g., pKa, solubility)?

Discrepancies often stem from measurement conditions (e.g., solvent, ionic strength) or sample purity. For example, predicted pKa values (4.52±0.10) should be validated via potentiometric titration. Solubility studies require standardized buffers, as the carboxylic acid group’s ionization state (pH-dependent) significantly impacts hydrophilicity .

Q. How can computational methods elucidate conformational stability and reactivity?

Molecular dynamics simulations assess the compound’s rigidity under physiological conditions, while DFT calculations evaluate fluorination energetics. For instance, the bicyclo[3.2.1]octane system’s chair-like conformation may restrict rotational freedom, influencing binding affinity in drug-receptor interactions .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

Key issues include low yields from steric hindrance and fluorination selectivity. Microfluidic reactors improve heat/mass transfer for exothermic fluorination steps. Alternatively, late-stage fluorination of pre-formed bicyclic intermediates reduces side reactions. Process optimization via Design of Experiments (DoE) is recommended .

Methodological Considerations

  • Data Contradiction Analysis : Compare experimental vs. computational data by isolating variables (e.g., solvent, catalyst). For example, conflicting melting points may indicate polymorphism or hydration states .
  • Experimental Design : Prioritize orthogonal characterization (e.g., NMR + HRMS) to confirm structural integrity. For biological studies, use enantiomerically pure samples to avoid confounding results from stereochemical variability .

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